L-Ornithine (3-methyl-2-oxopentanoate)

Growth promotion Keto acid utilization Amino acid activity

Select this specific compound to ensure reproducible research outcomes. L-Ornithine (3-methyl-2-oxopentanoate) is not interchangeable with common ornithine salts (HCl, L-aspartate, α-ketoglutarate) or other keto acid salts (arginine/lysine α-ketoisocaproate). Evidence shows it delivers 50% slope-ratio growth promotion efficacy (vs. 38% for the lysine salt) and provides a water-soluble, palatable alternative to the poorly soluble calcium salt for oral liquid administration. Researchers isolating the metabolic contributions of ornithine from arginine require this compound as a comparator to AKIC in trauma models, where only AKIC stimulates net protein synthesis.

Molecular Formula C11H22N2O5
Molecular Weight 262.30 g/mol
CAS No. 72087-39-9
Cat. No. B12721249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine (3-methyl-2-oxopentanoate)
CAS72087-39-9
Molecular FormulaC11H22N2O5
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN
InChIInChI=1S/C6H10O3.C5H12N2O2/c1-3-4(2)5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1
InChIKeyCGVXSZLKWKYOMR-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ornithine (3-Methyl-2-Oxopentanoate) CAS 72087-39-9: An Ornithine Salt of a Branched-Chain Keto Acid for Research and Development


L-Ornithine (3-methyl-2-oxopentanoate) (CAS 72087-39-9), also known as L-ornithine α-ketoisocaproate (OKIC), is a 1:1 salt composed of the basic amino acid L-ornithine and the α-keto acid analog of the branched-chain essential amino acid leucine, α-ketoisocaproic acid (KIC) [1]. This compound belongs to a class of ornithine-keto acid salts that have been investigated for their potential to deliver nitrogen in a non-ureagenic form while simultaneously providing a carbon skeleton for amino acid synthesis. The molecular formula is C₁₁H₂₂N₂O₅ (molecular weight 262.30 g/mol), representing a conjugate of C₆H₁₀O₃ (3-methyl-2-oxopentanoic acid) and C₅H₁₂N₂O₂ (L-ornithine) [2].

Why L-Ornithine (3-Methyl-2-Oxopentanoate) Cannot Be Readily Substituted by Other Ornithine Salts


L-Ornithine (3-methyl-2-oxopentanoate) is not functionally equivalent to other common ornithine salts (e.g., L-ornithine hydrochloride, L-ornithine L-aspartate, L-ornithine α-ketoglutarate) or even to other basic amino acid salts of the same keto acid (e.g., arginine α-ketoisocaproate, lysine α-ketoisocaproate). The specific pairing of the cationic ornithine with the anionic α-ketoisocaproate influences both the physicochemical properties (e.g., solubility, palatability) and the biological activity (e.g., growth promotion efficacy, net protein synthesis stimulation) of the resulting salt [1][2]. Therefore, substituting this compound with a generic ornithine source or a different keto acid salt will not yield the same experimental outcomes, making compound-specific selection essential for reproducible research and development.

Quantitative Differentiation of L-Ornithine (3-Methyl-2-Oxopentanoate) from Close Analogs: A Procurement-Focused Evidence Guide


Comparative Growth-Promoting Efficacy: Ornithine Salt of KIC (50%) Outperforms Lysine Salt (38%) and Matches Histidine Salt (49%)

In a rat growth assay using chemically defined diets singly deficient in branched-chain amino acids, the ornithine salt of α-ketoisocaproate (KIC-Orn) demonstrated a slope-ratio efficacy of 50% as a source of supplemental amino acid activity. This was significantly higher than the lysine salt (KIC-Lys) at 38%, and statistically similar to the histidine salt (KIC-His) at 49% [1]. This indicates that the choice of the basic amino acid counterion for KIC directly impacts the nutritional availability of the keto acid.

Growth promotion Keto acid utilization Amino acid activity Rat model

Differential Stimulation of Net Protein Synthesis: AKIC Outperforms OKIC in a Trauma Model

In a rat trauma model (bilateral femur fracture), the arginine salt of α-ketoisocaproate (AKIC) stimulated net protein synthesis, as demonstrated by plasma amino acid patterns, whereas the ornithine salt (OKIC) did not [1]. Additionally, more improvement in apparent nitrogen balance, particularly in traumatized rats, was seen with the AKIC supplement [1].

Protein synthesis Trauma Nitrogen balance Rat model

Physicochemical Differentiation: Ornithine-Keto Acid Salts Offer Enhanced Solubility and Palatability Over Calcium Salts

Patented literature explicitly states that ornithine and arginine salts of branched-chain keto acids are 'highly soluble in water' and are 'reasonably pleasant tasting, particularly in contrast to arginine, ornithine or branched chain keto acids (as sodium or calcium salts) given alone' [1]. This physicochemical advantage over the calcium salts of keto acids, which are described as 'generally unpalatable' and requiring administration as coated granules or tablets [2], has direct implications for formulation and dosing.

Solubility Palatability Formulation Keto acid salts

Procurement-Validated Application Scenarios for L-Ornithine (3-Methyl-2-Oxopentanoate) Based on Quantitative Evidence


Comparative Studies of Keto Acid Utilization Requiring Defined Amino Acid Counterions

This compound is appropriate for studies designed to compare the nutritional efficacy of different keto acid salts. Evidence shows that the ornithine salt of α-ketoisocaproate (KIC-Orn) provides a 50% slope-ratio efficacy for growth promotion, which is statistically superior to the lysine salt (38%) [1]. Researchers seeking to isolate the effect of the basic amino acid moiety on keto acid bioavailability should select this compound as a reference standard.

Formulation Development Requiring a Soluble and Palatable Keto Acid Source for Liquid Diets

When a water-soluble and palatable form of α-ketoisocaproate is required for oral liquid administration in animal studies, the ornithine salt offers a clear advantage over the calcium salt, which is noted for its limited solubility and poor palatability [1][2]. This compound enables the preparation of keto acid-supplemented drinking solutions without the need for complex coating or tableting.

Metabolic Studies Distinguishing the Effects of Ornithine vs. Arginine Conjugated Keto Acids

In trauma or metabolic stress models where net protein synthesis is a key endpoint, the differential activity of OKIC versus AKIC must be controlled. The evidence demonstrates that AKIC, but not OKIC, stimulates net protein synthesis in traumatized rats [3]. Researchers aiming to investigate the specific metabolic contributions of the ornithine moiety separate from those of arginine require this compound as a comparator to AKIC.

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